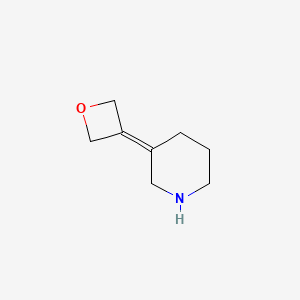

3-(Oxetan-3-ylidene)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-(oxetan-3-ylidene)piperidine |

InChI |

InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2 |

InChI Key |

RAZGKLKEXBEZDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C2COC2)CNC1 |

Origin of Product |

United States |

Contextualization Within Oxetane and Piperidine Chemistry

To appreciate the chemical identity of 3-(Oxetan-3-ylidene)piperidine, one must first consider its constituent parts: the oxetane (B1205548) and piperidine (B6355638) rings.

Oxetane Chemistry: The oxetane ring is a four-membered cyclic ether. Its significant ring strain, estimated at 25.5 kcal/mol, makes it susceptible to ring-opening reactions, a property that synthetic chemists can exploit. beilstein-journals.org Despite this inherent reactivity, the oxetane moiety is remarkably stable under various conditions and has been increasingly recognized for its favorable influence on the physicochemical properties of larger molecules. researchgate.net A key feature of the oxetane ring is the exposed nature of the oxygen's lone pairs of electrons, making it a strong hydrogen-bond acceptor, even more so than other cyclic ethers or common carbonyl groups found in ketones and esters. beilstein-journals.orgacs.org In medicinal chemistry, oxetanes are valued as "bioisosteres"—substitutes for other chemical groups like gem-dimethyl or carbonyl groups. acs.orgnih.gov This substitution can enhance properties such as aqueous solubility, metabolic stability, and lipophilicity, while maintaining or improving biological activity. acs.orgacs.orgnih.gov

Piperidine Chemistry: The piperidine ring is a ubiquitous saturated heterocycle in organic chemistry. wikipedia.orgijrst.com It consists of a six-membered ring with five carbon atoms and one nitrogen atom. wikipedia.org This motif is a cornerstone in the structure of numerous natural products, alkaloids, and pharmaceuticals. wikipedia.orgnih.gov Piperidine prefers a stable chair conformation, similar to cyclohexane, and its nitrogen atom provides a site for further chemical modification. wikipedia.org It is widely used as a building block and reagent in the synthesis of complex organic molecules. ijrst.comontosight.ai

The fusion of these two distinct heterocyclic systems in this compound creates a hybrid molecule with a unique profile. The piperidine portion provides a robust, well-established scaffold common in bioactive molecules, while the oxetanylidene group introduces a polar, strained, and three-dimensional element. The exocyclic double bond linking the two rings offers a site for further chemical transformations, such as addition reactions, allowing for the creation of novel spirocyclic systems where the piperidine and oxetane rings share a single carbon atom.

Significance in Organic Synthesis and Heterocyclic Chemistry

The importance of 3-(Oxetan-3-ylidene)piperidine lies primarily in its role as a versatile synthetic intermediate. The structural and electronic properties of the molecule make it an attractive starting point for constructing more complex molecular frameworks, particularly those of interest in drug discovery.

The oxetane (B1205548) moiety is increasingly incorporated into drug candidates to fine-tune their properties. acs.orgnih.gov By introducing an oxetane, chemists can block sites of metabolic degradation, increase polarity and solubility, and explore new chemical space without substantially increasing molecular weight. nih.gov The this compound structure serves as a ready-made precursor for introducing this beneficial group while being attached to the frequently occurring piperidine (B6355638) scaffold.

Furthermore, the exocyclic double bond is a key reactive handle. It can undergo various chemical reactions, most notably Michael additions or catalytic hydrogenation. For instance, reaction with a nucleophile can lead to the formation of a 3-substituted piperidine bearing an oxetane ring at the 3-position. This strategy opens a pathway to a diverse array of spirocyclic compounds and other substituted piperidines, which are highly sought after in medicinal chemistry due to their rigid structures that can lead to higher target selectivity. researchgate.net

The synthesis of such molecules often relies on olefination reactions. A common method for creating the C=C double bond in this compound is the Wittig reaction or its variants, like the Horner-Wadsworth-Emmons reaction. organic-chemistry.orgmdpi.com These reactions involve the coupling of a phosphorus ylide derived from a piperidine precursor with 3-Oxetanone (B52913) , the corresponding ketone of oxetane. organic-chemistry.orgethz.ch The efficiency and stereochemical control of these reactions are critical for the practical application of this chemistry. organic-chemistry.orgacs.org

Historical Perspective on the Synthesis and Study of 3 Oxetan 3 Ylidene Piperidine Precursors

Direct Synthesis Approaches

Direct synthesis strategies for this compound involve the concurrent or sequential construction of the core piperidine and oxetane-ylidene functionalities. These methods often rely on key bond-forming reactions to assemble the final architecture.

Cyclization Reactions Leading to the Oxetane (B1205548) Moiety

The formation of the oxetane ring is a critical step in many synthetic pathways. A common and well-established method for constructing oxetane rings is through intramolecular Williamson etherification. acs.orgthieme-connect.de This process typically involves the cyclization of a 1,3-halohydrin or a related precursor with a suitable leaving group at one end and a nucleophilic hydroxyl group at the other, often mediated by a base. While direct application to this compound is not extensively documented, one could envision a scenario where a piperidine precursor already bearing a 3-(1-halo-3-hydroxypropan-2-yl) substituent undergoes base-induced cyclization to form the oxetane ring.

Another approach involves the photochemical [2+2] cycloaddition, known as the Paternò-Büchi reaction, between an alkene and a carbonyl compound to form an oxetane. magtech.com.cn Theoretically, the reaction of a piperidine derivative containing an appropriate alkene at the 3-position with formaldehyde (B43269) could yield the desired oxetane ring, which would then require further modification to introduce the exocyclic double bond.

Formation of the Piperidine Ring System

The synthesis of the piperidine ring is a well-trodden path in organic chemistry, with numerous methods available. ethz.chorganic-chemistry.org These strategies can be adapted to incorporate the oxetane-ylidene moiety either before or after ring formation. One common approach is the hydrogenation of a corresponding pyridine (B92270) precursor. A suitably substituted pyridine could be catalytically reduced to the piperidine.

Intramolecular cyclization is another powerful tool for piperidine synthesis. organic-chemistry.org This can involve the cyclization of an acyclic precursor containing both a nitrogen source (like an amine or azide) and a reactive group to facilitate ring closure. For the target molecule, this could entail the cyclization of an amino-alkene or amino-halide that already possesses the oxetane-ylidene structure.

Strategies for Oxetan-3-ylidene Moiety Incorporation

A key transformation in the synthesis of this compound is the formation of the exocyclic double bond at the 3-position of the oxetane ring. The most prominent and effective methods for this are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.orgnrochemistry.com

These reactions involve the treatment of a ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) to generate an alkene. In this context, a protected piperidin-3-one (B1582230) would be the starting ketone. A phosphonium ylide or phosphonate ester bearing the oxetane-3-yl group would be required. For instance, (oxetan-3-yl)triphenylphosphonium bromide could be treated with a strong base to generate the corresponding ylide, which would then react with N-Boc-piperidin-3-one. Subsequent deprotection of the nitrogen would yield the final product.

The HWE reaction, known for often providing excellent E-selectivity and easier removal of byproducts, represents a highly viable alternative. organic-chemistry.org

Precursor-Based Synthetic Routes

These methodologies commence with either a pre-formed oxetane or piperidine ring, which is then elaborated to construct the final target molecule.

Utilization of Oxetane Precursors

A highly effective strategy begins with the commercially available or readily synthesized oxetan-3-one. acs.orgthieme-connect.de This ketone can be converted into an electrophilic alkene, which then serves as a handle for introducing the piperidine moiety.

A well-documented approach is the HWE or Wittig reaction of oxetan-3-one with a phosphonate or phosphonium ylide containing an ester group, such as triethyl phosphonoacetate or (carboethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester like ethyl 2-(oxetan-3-ylidene)acetate. thieme-connect.demdpi.com This activated alkene is an excellent Michael acceptor. Subsequent aza-Michael addition of piperidine would lead to a diester intermediate, which could then be decarboxylated to afford 3-(oxetan-3-yl)piperidine. To obtain the target this compound directly from such a precursor, a different synthetic design would be necessary, potentially involving a different type of oxetane precursor.

A more direct precursor approach involves the reaction of oxetan-3-one with a nucleophilic piperidine species in a reaction that ultimately forms the exocyclic C=C bond.

| Reaction Type | Oxetane Precursor | Reagent | Product | Typical Yield | Reference |

| Horner-Wadsworth-Emmons | Oxetan-3-one | Methyl-2-(dimethoxyphosphoryl)acetate | Methyl (oxetan-3-ylidene)acetate | 73% | mdpi.com |

| Wittig Reaction | Oxetan-3-one | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 2-(oxetan-3-ylidene)acetate | 89% | thieme-connect.de |

Table 1: Synthesis of Key Oxetane Precursors

Derivatization of Piperidine Scaffolds

Alternatively, the synthesis can begin with a functionalized piperidine derivative. A key starting material for this approach is a protected piperidin-3-one, such as 1-Boc-3-piperidone, which is commercially available or can be synthesized from 3-hydroxypyridine. google.com

The most logical approach from this precursor is the olefination reaction as described in section 2.1.3. A Wittig or HWE reaction with an appropriate oxetane-containing phosphorus reagent would directly install the oxetan-3-ylidene moiety onto the piperidine ring.

| Starting Material | Reagent | Reaction Type | Intermediate Product | Reference |

| N-Boc-piperidin-3-one | (Oxetan-3-yl)triphenylphosphonium bromide / Base | Wittig Reaction | N-Boc-3-(oxetan-3-ylidene)piperidine | wikipedia.orgmasterorganicchemistry.com |

| N-Boc-piperidin-3-one | Diethyl (oxetan-3-yl)phosphonate / Base | Horner-Wadsworth-Emmons | N-Boc-3-(oxetan-3-ylidene)piperidine | nrochemistry.comorganic-chemistry.org |

Table 2: Proposed Derivatization of a Piperidine Scaffold

Convergent and Divergent Synthetic Pathways

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, allowing for molecular diversity.

A common convergent approach involves the reaction of a pre-formed piperidine derivative with a suitable oxetane precursor. For instance, the aza-Michael addition of piperidine to an activated oxetane, such as methyl 2-(oxetan-3-ylidene)acetate, represents a key convergent method. mdpi.com This reaction is typically facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile (B52724). This strategy allows for the direct coupling of the two heterocyclic rings.

Divergent strategies, on the other hand, often start from a common intermediate that can be elaborated into a variety of final products. For example, a functionalized piperidine ring could be constructed first, followed by the formation of the oxetane ring in a subsequent step. Alternatively, a central oxetane-containing building block can be synthesized and then diversified by introducing different piperidine-containing fragments. This approach is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. A key precursor for such divergent syntheses is oxetan-3-one, which can be used to generate various oxetane derivatives that are then coupled with piperidine moieties. acs.orgdoi.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition Metal Catalysis

Transition metal catalysts are instrumental in several key bond-forming reactions utilized in the synthesis of this scaffold. purkh.comull.es Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to create C-C bonds between aryl or vinyl groups and the heterocyclic core. mdpi.comnih.gov For instance, a brominated pyrazole-azetidine hybrid has been successfully coupled with boronic acids in the presence of a palladium catalyst. mdpi.com Rhodium catalysts have also been employed in asymmetric reactions to introduce chirality. organic-chemistry.orgsnnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. organic-chemistry.orgsnnu.edu.cn Nickel catalysts have also shown utility, particularly in C-S cross-coupling reactions and for the formation of cyclopropanes from oxetane precursors. nih.govuwa.edu.au

Organocatalysis in Oxetane Formation

Organocatalysis offers a metal-free alternative for the construction of the oxetane ring. Chiral Brønsted acids have been utilized for the asymmetric ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks. researchgate.net Guanidine-based catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective in the formation of highly substituted oxetanes from allenoates. acs.org Furthermore, DBU, a common organocatalyst, is frequently used to promote the Horner-Wadsworth-Emmons reaction for the synthesis of methyl (oxetan-3-ylidene)acetate, a key intermediate. mdpi.comnih.gov

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure or enriched this compound derivatives is of great importance for pharmaceutical applications. snnu.edu.cnnih.gov Enantioselective approaches often rely on the use of chiral catalysts or chiral starting materials. For instance, rhodium complexes with chiral ligands like (S)-Segphos have been used for the asymmetric synthesis of 3-substituted piperidines. organic-chemistry.org The use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, has also been demonstrated to achieve high stereoselectivity in the synthesis of 3,3-disubstituted piperidines. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. nih.govcolab.ws This can be achieved by carefully selecting reaction conditions and reagents. For example, in the synthesis of 2,3,6-trisubstituted piperidines, the stereochemistry at different positions was controlled by the choice of reducing agent and reaction conditions, leading to either cis or trans isomers. nih.govcolab.ws The iodocyclization of silylated-homoallylic alcohols has also been shown to proceed with high diastereoselectivity to form 3,3-disubstituted oxetanes. doi.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is crucial. Key parameters include the choice of solvent and the control of temperature.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of a reaction. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often used as they can improve the solubility of reactants and stabilize charged intermediates. For instance, the aza-Michael addition of piperidine to methyl (oxetan-3-ylidene)acetate is typically performed in acetonitrile at elevated temperatures, around 65°C, to achieve good yields. In some cases, changing the solvent can dramatically alter the course of a reaction. One study noted that switching from a common solvent to toluene (B28343) was necessary to obtain the desired product, albeit with a moderate yield that was later improved with a specific palladium catalyst system. mdpi.com

Temperature is another critical factor. Many reactions for the synthesis of this scaffold require heating to overcome activation barriers. For example, the Horner-Wadsworth-Emmons reaction to prepare the key α,β-unsaturated ester intermediate is often conducted at elevated temperatures. mdpi.com However, for sensitive substrates or to control selectivity, reactions may be performed at room temperature or even at lower temperatures. whiterose.ac.uk Microwave irradiation has also been utilized to accelerate reactions and improve yields, for example, in the nickel-catalyzed coupling of 3-iodooxetane (B1340047) with arylboronic acids. ethz.ch

Below is a data table summarizing the impact of different solvents on a specific reaction yield.

| Solvent | Yield (%) | Reference |

| Acetonitrile | 64 | mdpi.com |

| Toluene | 31 | mdpi.com |

| 1,2-Dichloroethane | Similar to CH2Cl2 | niscair.res.in |

| THF | Similar to CH2Cl2 | niscair.res.in |

| Ether | Similar to CH2Cl2 | niscair.res.in |

This table illustrates how solvent choice can have a profound effect on the efficiency of a synthetic step.

Reagent Selection and Stoichiometry

The synthesis of this compound logically proceeds through a two-stage process: first, the creation of an α,β-unsaturated system on the oxetane ring, followed by the conjugate addition of piperidine.

Stage 1: Formation of the Michael Acceptor

A common and reliable method for creating the required exocyclic double bond is the Horner–Wadsworth–Emmons (HWE) reaction. researchgate.net This involves the reaction of oxetan-3-one with a stabilized phosphonate ylide. Research indicates the successful synthesis of the key intermediate, methyl 2-(oxetan-3-ylidene)acetate, using this method. mdpi.comresearchgate.net

The selection of reagents is critical for this stage. The phosphonate reagent, typically methyl 2-(dimethoxyphosphoryl)acetate, is deprotonated by a suitable base to form a nucleophilic carbanion. mdpi.comwikipedia.org The choice of base can vary, with non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or stronger inorganic bases like sodium hydride (NaH) being effective. researchgate.netmdpi.comresearchgate.net The reaction is performed in an anhydrous polar aprotic solvent, such as acetonitrile or tetrahydrofuran (B95107) (THF), to facilitate the reaction while preventing unwanted side reactions. researchgate.netmdpi.com Stoichiometrically, the reaction typically employs a slight excess of the phosphonate reagent and the base relative to oxetan-3-one to ensure complete conversion of the ketone.

Stage 2: Aza-Michael Addition of Piperidine

The second stage involves the conjugate addition of piperidine to the activated alkene of the intermediate, a process known as an aza-Michael reaction. researchgate.netntu.edu.sg This reaction is fundamental for forming the crucial C-N bond. Studies on analogous systems, such as the addition of piperidine to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, demonstrate that this transformation proceeds efficiently. mdpi.com

For this step, piperidine acts as the nitrogen nucleophile. The reaction is often promoted by a catalytic amount of a non-nucleophilic base like DBU, which can activate the nucleophile without competing in the reaction. researchgate.net In terms of stoichiometry, a modest excess of piperidine (e.g., 1.2 equivalents) is commonly used to drive the reaction to completion. rsc.org The solvent is typically a polar aprotic solvent like acetonitrile, and the reaction may be conducted at ambient or elevated temperatures (e.g., 45–65 °C) to ensure a reasonable reaction rate. mdpi.com

Pressure and Microwave-Assisted Synthesis

To enhance reaction rates and yields, modern synthetic techniques such as microwave-assisted synthesis are increasingly employed for heterocyclic compounds. nih.govmdpi.com While specific literature on pressure-assisted synthesis for this particular compound is not prominent, the application of microwave irradiation offers significant potential advantages.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. nih.gov For transformations analogous to those in the synthesis of this compound, this technique has been shown to dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purities. mdpi.comnih.gov For example, microwave-assisted condensation and nucleophilic substitution reactions involving piperidine have been reported to proceed in excellent yields in as little as 3–5 minutes. nih.govmdpi.com This acceleration is attributed to the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to minimize environmental impact by improving efficiency and reducing waste and hazardous substance use.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. walisongo.ac.id The aza-Michael addition, the key bond-forming step in the synthesis of this compound, is an inherently atom-economical reaction. rsc.orgsemanticscholar.org As an addition reaction, it ideally incorporates all atoms from the reactants into the final product, resulting in a theoretical atom economy of 100% for the addition step itself. semanticscholar.org

Reaction efficiency is also measured by the chemical yield. Reported yields for the two main stages are respectable. The Horner–Wadsworth–Emmons reaction to form methyl (oxetan-3-ylidene)acetate proceeds with a yield of approximately 73%. mdpi.com The subsequent aza-Michael addition of piperidine to a similar system has been reported with a yield of 75%. mdpi.com

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthetic chemistry. The conventional synthesis often employs solvents like acetonitrile and tetrahydrofuran, which are effective but raise environmental and safety concerns. mdpi.com

Significant research has focused on finding greener alternatives for aza-Michael additions.

Sustainable Solvents: Water is an ideal green solvent, and its use in aza-Michael reactions has been shown to be effective, often accelerating the reaction through hydrogen bonding interactions that activate both the amine and the Michael acceptor. rsc.org In cases where reactants have poor water solubility, the reaction can still be performed in water using surfactants or co-solvents. researchgate.net Solvent-free conditions represent another highly sustainable option, where the reaction proceeds with the neat reactants, sometimes with catalytic assistance, eliminating solvent waste entirely. organic-chemistry.orgchemrxiv.org

Sustainable and Recyclable Catalysts: Replacing stoichiometric reagents with catalysts that can be easily recovered and reused is a key green strategy. While DBU can be used catalytically, other systems have been developed for aza-Michael additions that offer enhanced recyclability. researchgate.net These include DABCO-based ionic liquids, which have been used as recyclable catalysts for reactions at room temperature under solvent-free conditions. organic-chemistry.orgacs.org Heterogeneous solid catalysts, such as sulfated zirconia, also offer a green alternative, promoting efficient reaction at room temperature and allowing for simple filtration-based recovery and reuse. researchgate.net

Reactivity of the Oxetan-3-ylidene Moiety

The oxetan-3-ylidene portion of the molecule is characterized by the strained oxetane ring and the reactive exocyclic double bond, which are prone to distinct types of chemical transformations.

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ·mol⁻¹), making it susceptible to ring-opening reactions, although it is generally less reactive than the corresponding epoxide ring. thieme-connect.de These reactions can be initiated under either acidic or basic conditions, allowing for the introduction of various functional groups. smolecule.com

Under acidic catalysis, the oxetane oxygen is protonated, activating the ring for nucleophilic attack, which typically occurs at the most sterically accessible carbon atom. Base-catalyzed ring-opening involves the direct attack of a strong nucleophile on one of the ring carbons. These reactions provide a pathway to 1,3-difunctionalized piperidine derivatives, which are valuable building blocks in medicinal chemistry.

The exocyclic double bond in this compound is analogous to the activated double bond in methyl 2-(oxetan-3-ylidene)acetate, a well-studied Michael acceptor. mdpi.comdntb.gov.ua This suggests that the double bond in the title compound is susceptible to conjugate additions, particularly aza-Michael additions.

In this type of reaction, a nucleophile, such as an amine, attacks the β-carbon of the exocyclic double bond. This reaction is a powerful method for C-N bond formation and has been used extensively with the related methyl 2-(oxetan-3-ylidene)acetate to synthesize novel heterocyclic amino acid derivatives. mdpi.comresearchgate.net The reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. mdpi.com A variety of saturated NH-heterocycles, including azetidine, pyrrolidine, and morpholine, have been shown to add across the double bond of the acetate (B1210297) analog, suggesting similar reactivity for this compound. mdpi.comresearchgate.net

Table 1: Examples of Aza-Michael Additions to Methyl 2-(oxetan-3-ylidene)acetate

This table illustrates the types of nucleophiles that react with a closely related compound, suggesting potential reactions for this compound.

| Nucleophile | Product Type | Yield (%) | Reference |

| Azetidine | 1,3'-Biazetidine derivative | 64 | mdpi.com |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine derivative | 61 | mdpi.com |

| Piperidine | 1-(Azetidin-3-yl)piperidine derivative | 75 | mdpi.com |

| Morpholine | 4-(Azetidin-3-yl)morpholine derivative | 73 | mdpi.com |

| 3-N-Boc-aminoazetidine | Substituted oxetane-acetate | 71 | mdpi.com |

| 4-(Boc-amino)piperidine | Substituted oxetane-acetate | 58 | mdpi.com |

Cycloaddition Reactions

The exocyclic double bond of the oxetane moiety can also participate in cycloaddition reactions, providing a route to complex spirocyclic systems. whiterose.ac.uk One of the most significant examples is the 1,3-dipolar cycloaddition with azomethine ylides. These reactions can be catalyzed by silver salts (e.g., Ag₂O) or conducted under thermal conditions. whiterose.ac.uk

For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with an azomethine ylide generated from glycine (B1666218) derivatives leads to the formation of a novel spiro[oxetane-3,2'-pyrrolidine] scaffold. whiterose.ac.uk These cycloadditions are often highly regio- and stereoselective. whiterose.ac.uk A similar three-component reaction involving 3-oxetanone, an amino acid like sarcosine (B1681465) or proline, and a dipolarophile such as N-phenylmaleimide also yields spirocyclic oxetane-pyrrolidine adducts. whiterose.ac.uk This reactivity highlights a powerful strategy for building molecular complexity and accessing three-dimensional structures relevant to drug discovery.

Table 2: 1,3-Dipolar Cycloaddition Reactions to Form Spirocyclic Oxetanes

This table is based on reactions of oxetane precursors and analogs of the title compound.

| Reaction Components | Catalyst/Conditions | Product Scaffold | Yield (%) | Reference |

| Methyl 2-(oxetan-3-ylidene)acetate + Glycine ylide | Ag₂O, DBU, Toluene, RT | Spiro[oxetane-3,2'-pyrrolidine] | 77 | whiterose.ac.uk |

| 3-Oxetanone + Sarcosine + N-Phenylmaleimide | Toluene, 110°C | Spiro[oxetane-3,2'-pyrrolidine] | 87 | whiterose.ac.uk |

| 3-Oxetanone + Proline + N-Methylmaleimide | Toluene, 110°C | Spiro[oxetane-3,2'-pyrrolidine] | 90 (1:1 endo:exo) | whiterose.ac.uk |

Reactivity of the Piperidine Nitrogen

The secondary amine nitrogen of the piperidine ring is a nucleophilic and basic center, allowing for a wide range of standard amine transformations.

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by reacting the amine with an alkyl halide. odu.edu Gold-catalyzed N-alkylation of amines with alcohols also represents an efficient method. beilstein-journals.org

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, usually in the presence of a base to neutralize the acid byproduct. These reactions are fundamental in organic synthesis for installing various functional groups and modifying the properties of the parent molecule.

The piperidine nitrogen can form amide and carbamate (B1207046) linkages, which are crucial in medicinal chemistry.

Amide Formation: Amide bonds are formed by coupling the piperidine with a carboxylic acid. This transformation typically requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. nih.gov Alternatively, enzymatic methods using lipases like Candida antarctica lipase (B570770) B have been developed as a green and efficient route to amide synthesis from amines and carboxylic acids. nih.gov

Carbamate Formation: Carbamates can be synthesized by reacting the piperidine nitrogen with a chloroformate (e.g., ethyl chloroformate) in the presence of a base, or by addition to an isocyanate. These reactions provide stable, neutral derivatives of the piperidine amine.

Heterocyclic Ring Annulation

Heterocyclic ring annulation reactions involving this compound can lead to the formation of more complex polycyclic systems. These reactions often leverage the reactivity of the exocyclic double bond or the nucleophilicity of the piperidine nitrogen.

One notable example is the [3+2] cycloaddition reaction. Silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(oxetane-3-ylidene)acetate, a derivative of the parent compound, and imines derived from alpha-amino acid methyl esters have been shown to produce oxetane-containing spirocycles. researchgate.net This transformation highlights the potential of the oxetane-ylidene moiety to act as a dipolarophile, enabling the construction of intricate spirocyclic frameworks. researchgate.net

Furthermore, the piperidine nitrogen can participate in annulation reactions. For instance, condensation reactions with appropriate bifunctional electrophiles could lead to the formation of fused bicyclic systems. While specific examples for this compound are not extensively documented, the general reactivity of piperidines suggests the feasibility of such transformations. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions

The presence of both a nucleophilic piperidine nitrogen and an electrophilic oxetane ring, along with the reactive exocyclic double bond, allows for a variety of electrophilic and nucleophilic substitution reactions.

The nitrogen atom of the piperidine ring is a primary site for electrophilic attack. It can be readily alkylated, acylated, or undergo other electrophilic additions. For instance, the piperidine nitrogen can be involved in amination reactions, facilitating the synthesis of more complex nitrogen-containing compounds. smolecule.com

The piperidine ring can also undergo reactions at its carbon skeleton, although these are generally less common than reactions at the nitrogen. Oxidation of the piperidine ring can lead to the formation of N-acyliminium ions, which are valuable intermediates in organic synthesis. nih.gov

The oxetane ring in this compound is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to ring-opening reactions. smolecule.com The presence of the exocyclic double bond also provides a site for various addition reactions.

The aza-Michael addition is a key reaction for functionalizing the exocyclic double bond. For example, the reaction of methyl 2-(oxetan-3-ylidene)acetate with various amines, such as (N-Boc-cycloaminyl)amines, in the presence of a base like DBU, leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comdntb.gov.uaresearchgate.netnih.gov

Furthermore, the oxetane ring can participate in nucleophilic substitution reactions where the oxetane itself acts as a leaving group in some contexts or is attacked by a nucleophile. smolecule.com The specific conditions and the nature of the nucleophile determine the outcome of the reaction.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound and its derivatives can selectively target either the piperidine ring or the exocyclic double bond, providing pathways to a range of functionalized products.

The piperidine ring can be selectively oxidized to introduce new functional groups. For example, oxidation can lead to the formation of lactams or other oxidized piperidine derivatives. The use of specific oxidizing agents can control the extent of oxidation. Reagents like diacetoxyiodobenzene (B1259982) in conjunction with TMSBr have been used for the oxidation of carbamate-protected N-heterocycles. nih.gov

The exocyclic double bond in this compound is susceptible to reduction. Catalytic hydrogenation is a common method for this transformation. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst can reduce the double bond to afford 3-(oxetan-3-yl)piperidine. acs.org This reaction is often stereoselective, with the diastereoselectivity depending on the specific substrate and reaction conditions. acs.org The reduction of the exocyclic double bond can also be achieved using other reducing agents, such as sodium borohydride, depending on the other functional groups present in the molecule.

Rearrangement Reactions and Isomerizations

The inherent ring strain of the oxetane moiety and the electronic character of the exocyclic double bond in this compound and related structures can drive a variety of rearrangement and isomerization reactions. These transformations are often initiated by thermal or catalytic activation and can lead to the formation of structurally diverse heterocyclic systems.

One notable isomerization is the conversion of oxetane-carboxylic acids, which can be conceptually related to derivatives of this compound, into new (hetero)cyclic lactones. This process can occur even at room temperature or with gentle heating, highlighting the inherent instability of some oxetane derivatives. nih.gov For instance, certain oxetane-carboxylic acids have been observed to isomerize into lactones during storage. nih.gov This innate tendency for rearrangement can be harnessed synthetically to produce novel molecular scaffolds. nih.gov

While specific studies detailing the rearrangement and isomerization of this compound itself are not extensively documented in the reviewed literature, the reactivity of the core oxetane structure provides insights into potential transformations. For example, Lewis acid-catalyzed rearrangements of keto-oxetanes can serve as a pathway to highly substituted furans and benzofurans. escholarship.org This suggests that under appropriate acidic conditions, the oxetane ring in this compound could potentially undergo ring-opening and subsequent rearrangement.

Furthermore, sigmatropic rearrangements represent a powerful class of reactions for inducing structural reorganization. nih.gov Although direct examples involving this compound are not provided, related systems undergo such transformations. For instance, the mdpi.com-Wittig rearrangement, a type of sigmatropic shift, is known to occur in allylic ether systems under basic conditions. msu.edu Given the allylic-like character of the exocyclic double bond in this compound, it is conceivable that related sigmatropic rearrangements could be induced.

Photochemical conditions can also trigger rearrangement reactions in four-membered heterocycles. semanticscholar.org Studies on the photochemical ring expansion of oxetanes suggest that UV irradiation could potentially lead to isomerization or rearrangement products of this compound. semanticscholar.org

The table below summarizes potential rearrangement and isomerization reactions based on the reactivity of the oxetane core and related structures.

Table 1: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Reactant/Substrate Class | Conditions | Product Class |

|---|---|---|---|

| Isomerization | Oxetane-carboxylic acids | Room temperature or gentle heating | (Hetero)cyclic lactones |

| Lewis Acid-Catalyzed Rearrangement | Keto-oxetanes | Lewis acids (e.g., In, Sc, Fe, BF₃) | Substituted furans and benzofurans |

| mdpi.com-Wittig Rearrangement | Allylic ethers | Strong base | Homoallylic alcohols |

Mechanistic Studies of Reactions Involving 3 Oxetan 3 Ylidene Piperidine

Reaction Mechanism Elucidation in Synthetic Pathways

The most probable synthetic route to 3-(Oxetan-3-ylidene)piperidine involves the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds. lumenlearning.comwikipedia.org This pathway would utilize the commercially available oxetan-3-one as the carbonyl component and a piperidine-derived phosphorus ylide.

The elucidation of this mechanism begins with the preparation of the necessary Wittig reagent. This is typically achieved by the reaction of triphenylphosphine (B44618) with a suitable piperidine (B6355638) derivative bearing a leaving group at the 3-position (e.g., 3-halopiperidine), followed by deprotonation with a strong base to form the phosphorane.

The core of the Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of oxetan-3-one. Contemporary mechanistic understanding, supported by extensive experimental and computational evidence, suggests that for non-stabilized ylides under lithium-salt-free conditions, the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly. nih.govpitt.edutotal-synthesis.com The stereochemistry of the final alkene product is determined at this kinetically controlled step. wikipedia.orgpitt.edu The oxaphosphetane then undergoes a syn-elimination to yield the desired this compound and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.comtotal-synthesis.com

An alternative, older mechanistic proposal involves the formation of a zwitterionic betaine (B1666868) intermediate. lumenlearning.com However, for most Wittig reactions, particularly with non-stabilized ylides, the betaine is not considered a true intermediate but rather a transition state or a species that can be formed under specific conditions, such as in the presence of lithium salts. nih.gov

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound via the Wittig Reaction

| Step | Description | Intermediate/Transition State |

| 1 | Formation of the phosphorus ylide from a 3-substituted piperidine precursor and triphenylphosphine, followed by deprotonation. | Phosphonium (B103445) salt, Phosphorus ylide |

| 2 | Nucleophilic attack of the ylide on the carbonyl carbon of oxetan-3-one. | Oxaphosphetane transition state |

| 3 | Formation of the four-membered oxaphosphetane ring. | Oxaphosphetane |

| 4 | Decomposition of the oxaphosphetane to the final products. | Pericyclic transition state |

Kinetic and Thermodynamic Analysis of Transformations

A thorough kinetic analysis of the proposed Wittig reaction for the synthesis of this compound would provide quantitative insights into the reaction rates and the factors that influence them. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, solvent, concentration of base).

The rate-determining step of the Wittig reaction is generally considered to be the formation of the oxaphosphetane. nih.gov By applying the principles of chemical kinetics, the following could be determined:

Rate Law: The experimental rate law would reveal the dependence of the reaction rate on the concentrations of oxetan-3-one and the piperidine-derived ylide.

Activation Parameters: By conducting the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated using the Arrhenius and Eyring equations. These parameters would provide information about the energy barrier of the reaction and the nature of the transition state. A highly negative entropy of activation, for example, would be consistent with a highly ordered transition state, such as the one proposed for the concerted [2+2] cycloaddition.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Wittig Synthesis of this compound

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | Varies with conditions | Quantifies the reaction speed. |

| Activation Energy (Ea) | Moderate | Indicates the energy barrier to reaction. |

| Enthalpy of Activation (ΔH‡) | Positive | Energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | Suggests an ordered, associative transition state. |

| Gibbs Free Energy (ΔG) | Highly Negative | Indicates a spontaneous and irreversible reaction. |

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. In the context of the synthesis of this compound, several informative experiments could be designed:

¹⁸O-Labeling of Oxetan-3-one: Synthesizing oxetan-3-one with an ¹⁸O-labeled carbonyl group and analyzing the mass spectrum of the triphenylphosphine oxide product would definitively show that the oxygen atom in the byproduct originates from the ketone. This would provide direct evidence for the formation of the oxaphosphetane intermediate.

Deuterium (B1214612) Labeling of the Ylide: Preparing a piperidine-derived ylide with deuterium atoms at the ylidic carbon and analyzing the location of the deuterium in the final product via NMR or mass spectrometry would confirm that this carbon becomes part of the double bond.

Kinetic Isotope Effect (KIE): Measuring the reaction rates with deuterated versus non-deuterated ylides could reveal information about the rate-determining step. A significant primary KIE would suggest that the C-P bond cleavage is involved in or before the rate-limiting step, although in the concerted mechanism, the formation of the C-C and C-O bonds is typically rate-limiting.

Computational and Quantum Mechanical Investigations of Reaction Pathways

In the absence of direct experimental data for the specific reaction producing this compound, computational and quantum mechanical studies offer a valuable approach to investigate the reaction mechanism. Density Functional Theory (DFT) is a commonly employed method for such investigations.

A computational study would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (oxetan-3-one and the piperidine ylide), the proposed transition states (for both the concerted [2+2] and stepwise betaine pathways), the oxaphosphetane intermediate, and the products.

Transition State Searching: Locating and characterizing the transition state structures connecting the reactants to the intermediates and the intermediates to the products. This involves identifying structures with a single imaginary frequency corresponding to the reaction coordinate.

Analysis of Electronic Structure: Examining the molecular orbitals and charge distribution at various points along the reaction coordinate can provide deeper insights into the bonding changes that occur during the reaction.

Such computational studies on similar Wittig reactions have lent strong support to the concerted [2+2] cycloaddition mechanism for non-stabilized ylides in the absence of lithium salts, predicting a lower activation barrier for this pathway compared to the stepwise formation of a betaine intermediate. nih.gov

Spectroscopic and Structural Characterization of 3 Oxetan 3 Ylidene Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the precise assignment of all protons and carbons in the 3-(Oxetan-3-ylidene)piperidine scaffold.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) and oxetane (B1205548) rings. The chemical environment of each proton, influenced by adjacent heteroatoms (nitrogen and oxygen) and the carbon-carbon double bond, dictates its chemical shift.

The piperidine ring protons can be categorized as follows:

H-2 and H-6: These protons are alpha to the nitrogen atom and are expected to appear as a triplet in the downfield region, typically around 2.8-3.0 ppm.

H-4: The two protons at the C-4 position are adjacent to the exocyclic double bond, which causes a deshielding effect. They are expected to resonate as a triplet around 2.4-2.6 ppm.

H-5: These protons are beta to the nitrogen and are typically found further upfield, likely as a multiplet around 1.6-1.8 ppm, showing coupling to H-4 and H-6.

The oxetane ring protons are in a unique chemical environment due to the adjacent oxygen atom and their proximity to the double bond.

H-2' and H-4': The two sets of methylene protons on the oxetane ring are chemically equivalent. These protons are significantly deshielded by the ring oxygen and the pi-system, and are expected to appear as a singlet or a narrow multiplet in the range of 4.8-5.2 ppm.

The NH proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2', H-4' | 4.8 - 5.2 | s | 4H |

| H-2, H-6 | 2.8 - 3.0 | t | 4H |

| H-4 | 2.4 - 2.6 | t | 2H |

| H-5 | 1.6 - 1.8 | p | 2H |

| NH | Variable | br s | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the sp³-hybridized carbons of the piperidine and oxetane rings, as well as the sp²-hybridized carbons of the central double bond.

Olefinic Carbons (C-3 and C-3'): The two carbons forming the double bond are key structural markers. The piperidine carbon (C-3) is expected to be more upfield (around 115-125 ppm) compared to the oxetane carbon (C-3'), which would be significantly downfield (around 140-150 ppm) due to the influence of the adjacent oxygen atom.

Oxetane Carbons (C-2' and C-4'): These carbons, being alpha to the oxygen, are highly deshielded and would appear in the 70-80 ppm region.

Piperidine Carbons: The carbons alpha to the nitrogen (C-2, C-6) are expected around 45-50 ppm. The C-4 carbon, being adjacent to the double bond, would be in the 30-35 ppm range, while the C-5 carbon would be the most shielded, appearing around 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3' | 140 - 150 |

| C-3 | 115 - 125 |

| C-2', C-4' | 70 - 80 |

| C-2, C-6 | 45 - 50 |

| C-4 | 30 - 35 |

| C-5 | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2/H-6 and H-5, and between H-4 and H-5, confirming the structure of the piperidine ring. No correlations would be seen between the oxetane protons and the piperidine protons, as they are separated by the quaternary carbons of the double bond.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton and carbon assignments listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connection between the two ring systems. It shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The oxetane protons (H-2'/H-4') to the olefinic carbons (C-3 and C-3').

The piperidine protons at C-4 to the olefinic carbon C-3.

The piperidine protons at C-2 to the olefinic carbon C-3.

Table 3: Key Predicted HMBC Correlations for this compound

| Proton(s) | Correlates to Carbon(s) | Significance |

|---|---|---|

| H-2', H-4' | C-3, C-3', C-2'/C-4' | Confirms oxetane structure and linkage to double bond |

| H-4 | C-3, C-5, C-6 | Confirms piperidine structure and linkage to double bond |

| H-2 | C-3, C-4, C-6 | Confirms piperidine structure and linkage to double bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₉H₁₃NO. HRMS would be expected to show a protonated molecular ion [M+H]⁺ with an exact mass that matches the calculated value, confirming the molecular formula.

Table 4: Molecular Formula and Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Calculated Exact Mass ([M]) | 151.09971 |

| Calculated m/z for [M+H]⁺ | 152.10752 |

Fragmentation Patterns and Structural Elucidation

Electron Ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner, providing structural information. The fragmentation of this compound is expected to be dominated by pathways characteristic of both piperidine and alkene structures.

A primary fragmentation pathway for piperidine derivatives is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This would lead to the loss of a hydrogen radical from C-2 or C-6, resulting in a stable iminium ion. Another significant fragmentation would be the cleavage of the C4-C5 bond, which is allylic to the double bond, leading to a resonance-stabilized cation. youtube.commiamioh.edu

The oxetane ring could undergo fragmentation through the loss of neutral molecules such as formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (C₂H₄, 28 Da). Cleavage at the double bond itself could also generate characteristic fragments representing the two separate ring systems.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]⁺ | Molecular Ion |

| 150 | [M-H]⁺ | α-cleavage at C-2/C-6 |

| 123 | [M-C₂H₄]⁺ | Loss of ethylene from oxetane ring |

| 121 | [M-CH₂O]⁺ | Loss of formaldehyde from oxetane ring |

| 82 | [C₅H₈N]⁺ | Cleavage of C3-C3' bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule through its characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit a combination of bands corresponding to the oxetane ring, the piperidine ring, and the exocyclic double bond connecting them.

The oxetane moiety is characterized by several distinct vibrational modes. The most prominent is the C-O-C asymmetric stretching vibration, which typically appears in the region of 950-1050 cm⁻¹. The symmetric C-C stretching of the oxetane ring is also expected in the fingerprint region, around 1033 cm⁻¹ nist.gov. The four-membered ring also exhibits a low-frequency ring-puckering vibration, often observed near 53 cm⁻¹, though this is typically outside the range of standard mid-IR spectrometers nist.govacs.org.

The piperidine ring, a six-membered saturated heterocycle, displays characteristic absorptions for its N-H and C-H bonds. The N-H stretching vibration of a secondary amine like piperidine typically appears as a single, relatively weak band in the 3300-3500 cm⁻¹ region researchgate.net. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected in the 2800-3000 cm⁻¹ range thieme-connect.commdpi.com. Specifically, asymmetric and symmetric CH₂ stretching vibrations are often observed around 2952 cm⁻¹ and 2924 cm⁻¹, respectively thieme-connect.com. The bending vibrations (scissoring) of the CH₂ groups typically occur around 1443 cm⁻¹ thieme-connect.com.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Piperidine N-H | Stretch | 3300 - 3500 |

| Piperidine C-H (CH₂) | Asymmetric/Symmetric Stretch | 2800 - 3000 |

| C=C | Stretch | 1640 - 1680 |

| Piperidine C-H (CH₂) | Scissoring (Bending) | ~1440 - 1475 |

| Oxetane C-O-C | Asymmetric Stretch | 950 - 1050 |

| Oxetane C-C | Symmetric Stretch | ~1030 |

This table presents expected vibrational frequencies for this compound based on data for its constituent moieties.

In the IR spectrum of this compound, the presence of the key functional groups can be confirmed by identifying their characteristic absorption bands. The N-H stretch of the piperidine would confirm the secondary amine group. The series of bands in the C-H stretching region would indicate the aliphatic nature of the piperidine ring.

A crucial band for the identification of this specific molecule would be the C=C stretching vibration from the exocyclic double bond, which is expected to appear in the 1640-1680 cm⁻¹ region. This band is often of medium to weak intensity. The presence of the oxetane ring would be confirmed by the strong C-O-C stretching absorption. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands from various bending and skeletal vibrations, providing a unique signature for the molecule nih.gov.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state structure can be predicted based on studies of related piperidine and oxetane derivatives.

It is well-established that the piperidine ring typically adopts a stable chair conformation in the solid state uni-muenchen.deresearchgate.net. This conformation minimizes steric and torsional strain. In this compound, the piperidine ring is expected to maintain this chair geometry.

The oxetane ring is a strained, four-membered heterocycle. While it can exhibit a slight puckering, it is often found to be nearly planar mdpi.com. The geometry around the exocyclic C=C double bond is expected to be trigonal planar. The connection of these two ring systems would create a spiro-like junction at the C3 position of the piperidine ring.

| Structural Parameter | Expected Value/Conformation |

| Piperidine Ring Conformation | Chair |

| Oxetane Ring Conformation | Near-planar |

| Geometry at C=C bond | Trigonal planar |

| N-H bond orientation | Likely equatorial in the most stable conformer |

This table outlines the predicted solid-state structural features of this compound based on the analysis of its components.

Chiroptical Spectroscopy (if applicable to enantiomeric forms)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules that exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any stereocenters. The molecule has a plane of symmetry that bisects the oxetane ring and passes through the nitrogen and C4 carbon of the piperidine ring. Due to the presence of this symmetry element, the molecule is achiral and cannot exist as a pair of enantiomers. Therefore, chiroptical spectroscopy is not applicable to this compound.

Circular Dichroism (CD) Spectroscopy

Extensive searches of scientific literature and chemical databases have revealed no specific studies detailing the circular dichroism (CD) spectroscopy of this compound or its direct derivatives. Circular dichroism is a form of spectroscopy that provides information about the stereochemistry and secondary structure of chiral molecules. As such, CD spectroscopy would be a valuable tool for characterizing enantiomerically pure samples of this compound derivatives, should they be synthesized and resolved.

The absence of published CD spectroscopic data indicates that this particular analytical characterization has not been reported for this compound. Therefore, no detailed research findings or data tables on the circular dichroism of this compound can be provided at this time.

Theoretical and Computational Chemistry of 3 Oxetan 3 Ylidene Piperidine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. For a complex system like 3-(Oxetan-3-ylidene)piperidine, both Density Functional Theory (DFT) and ab initio methods offer powerful tools for elucidation.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a basis set like 6-31G* or larger, would be instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

Studies on various piperidine (B6355638) derivatives have demonstrated the utility of DFT in predicting their structural and electronic characteristics. researchgate.netrsc.org For instance, DFT calculations can provide insights into bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charge distributions. In this compound, the electron-withdrawing nature of the oxygen atom in the oxetane (B1205548) ring is expected to influence the electron density across the exocyclic double bond and within the piperidine ring. The nitrogen atom of the piperidine would still be the primary site of basicity, with its lone pair occupying a key molecular orbital.

DFT can also be used to calculate properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Representative DFT Calculated Properties for Piperidine and Oxetane (Note: These are representative values from literature for the parent heterocycles and are used to infer properties of the combined molecule. The exact values for this compound would require specific calculations.)

| Property | Piperidine (Chair) | Oxetane (Puckered) |

| Dipole Moment (Debye) | ~1.1 - 1.2 | ~1.9 |

| HOMO Energy (eV) | ~ -8.5 | ~ -10.5 |

| LUMO Energy (eV) | ~ 4.5 | ~ 5.0 |

| Basis Set/Functional | B3LYP/6-311++G(d,p) | B3LYP/6-31G* |

This interactive table is based on typical computational results for piperidine and oxetane.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, MP2 calculations would provide a more accurate description of electron correlation effects, which could be important for the strained oxetane ring and the pi-system of the double bond. researchgate.net Ab initio calculations have been successfully used to determine the conformational energies of piperidine derivatives with high accuracy. researchgate.net Such methods would be valuable in precisely calculating the energy differences between various conformers of this compound and the barriers for their interconversion.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the piperidine ring, which can adopt several conformations. The spiro-fused oxetane ring acts as a bulky substituent that significantly influences the energy landscape.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, it can also exist in higher-energy twist-boat and boat conformations. The chair conformation can undergo ring inversion, a process where one chair form converts into the other. In unsubstituted piperidine, this process has a relatively low energy barrier.

For this compound, the piperidine ring is expected to strongly prefer a chair conformation. The bulky spiro-oxetane group at the 3-position would create a significant steric hindrance, likely raising the energy barrier for ring inversion compared to unsubstituted piperidine. Computational studies on substituted piperidines have shown that bulky groups can significantly impact the ring's conformational preferences. nih.gov The chair conformation where the oxetane ring is pseudo-equatorial would be sterically favored.

Furthermore, the nitrogen atom in the piperidine ring undergoes rapid inversion. wikipedia.org This leads to two possible orientations for the hydrogen atom on the nitrogen (or a substituent if present): axial and equatorial. In unsubstituted piperidine, the equatorial conformer is generally more stable. rsc.org The energy difference between the axial and equatorial N-H conformers is typically small, on the order of 0.2-0.6 kcal/mol. wikipedia.org

Table 2: Calculated Energy Barriers (kcal/mol) for Conformational Changes in Piperidine (Note: These values are for the parent piperidine and serve as a baseline for understanding the dynamics in the substituted title compound.)

| Process | Calculated Energy Barrier (kcal/mol) | Method/Basis Set |

| Ring Inversion | ~10.4 | Various |

| Nitrogen Inversion | ~6.1 | Various |

| Axial-Equatorial (N-H) | ~0.4 | MP2/6-31G(d)//HF/3-21G |

This interactive table presents literature values for conformational barriers in piperidine.

The exocyclic double bond between the piperidine and oxetane rings introduces a degree of rigidity to the molecule. Rotation around a C=C double bond is typically highly restricted due to the need to break the pi-bond, with energy barriers often exceeding 60 kcal/mol. However, in highly strained or electronically perturbed systems, this barrier can be reduced. nih.gov

For this compound, the key "substituent" is the oxetane ring itself, connected via the double bond. The primary rotational considerations would involve the movement of the piperidine ring relative to the plane of the double bond. Due to the spirocyclic nature, this is not a free rotation but rather tied to the puckering of the piperidine ring. The transition state for any significant rotation would likely involve a highly strained, planar piperidine conformation, making the barrier substantial. It is expected that the molecule will be locked in a conformation where the piperidine chair is oriented to minimize steric clash with the oxetane ring.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring, corresponding to its lone pair of electrons. This makes the nitrogen atom the most likely site for electrophilic attack or protonation. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

The LUMO is likely to be associated with the π* antibonding orbital of the C=C double bond. This region would be the most susceptible to nucleophilic attack. The energy of the LUMO reflects the molecule's ability to accept electrons. The presence of the electronegative oxygen atom in the oxetane ring would lower the energy of the LUMO, potentially making the double bond more reactive towards nucleophiles compared to a simple alkylidene-piperidine.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Computational methods like DFT are highly effective for visualizing these orbitals and calculating their energies, providing a quantitative basis for predicting the molecule's reactivity patterns.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of a compound. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, density functional theory (DFT) calculations would typically be employed to determine the energies of the HOMO and LUMO. The resulting energy gap would be a key parameter in assessing its electronic characteristics. In the absence of specific studies on this compound, a data table for its HOMO-LUMO energy gap cannot be provided.

Table 1: Hypothetical HOMO-LUMO Energy Gap Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

(This table is for illustrative purposes only; no published data is available for this compound.)

Reactivity Descriptors (e.g., Fukui Functions)

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further understand the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting regions susceptible to nucleophilic or electrophilic attack.

A computational analysis of this compound would involve calculating these descriptors to predict its reactivity. However, as no such studies have been published, specific data on its reactivity descriptors and Fukui functions are not available.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity (ω) | χ²/2η | Data not available |

(This table is for illustrative purposes only; no published data is available for this compound.)

Molecular Dynamics Simulations (non-biological applications)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. In non-biological contexts, MD simulations of this compound could be used to investigate its conformational flexibility, interactions with solvents, or its behavior as a potential material component. Such simulations would provide insights into the molecule's structural dynamics, which are not captured by static quantum chemical calculations. A search of the literature did not yield any studies that have performed molecular dynamics simulations on this compound for non-biological applications.

Prediction of Spectroscopic Properties

Computational chemistry methods are frequently used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. DFT calculations are a common approach for predicting these properties. For this compound, such calculations would provide a theoretical spectrum that could be compared with experimental data. At present, there are no published computational studies detailing the predicted spectroscopic properties of this specific molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Synthesis and Chemical Utility of 3 Oxetan 3 Ylidene Piperidine Analogs and Derivatives

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent feature in numerous pharmaceuticals and natural alkaloids, making its modification a key strategy in drug design. mdpi.comnih.govijnrd.org Alterations to this portion of the 3-(oxetan-3-ylidene)piperidine core can significantly influence a molecule's biological activity and pharmacokinetic profile.

The introduction of alkyl groups, particularly methyl groups, onto the piperidine scaffold is a common method to explore the structural space and influence conformational preferences. A general and effective strategy for synthesizing substituted piperidines involves the hydrogenation of corresponding substituted pyridine (B92270) precursors. nih.govwhiterose.ac.uk This approach often yields cis-diastereomers with high selectivity. nih.govwhiterose.ac.uk Subsequent base-mediated epimerization can then be employed to access the corresponding trans-isomers, providing a route to a wide array of stereochemically diverse analogs. nih.govwhiterose.ac.uk

For instance, the hydrogenation of disubstituted pyridines under mild conditions can produce structurally complex piperidines in moderate to excellent yields. nih.govwhiterose.ac.uk The choice of N-protecting group on the piperidine is crucial for controlling the stereochemical outcome of subsequent epimerization reactions. nih.gov

Table 1: Synthesis of Methyl-Substituted Piperidine Precursors via Pyridine Hydrogenation

| Pyridine Precursor | Hydrogenation Conditions | Product (cis-isomer) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Methyl 3-methylpicolinate | H₂, PtO₂, EtOH, RT | N-benzyl-cis-3-methylpipecolinate | >95:5 |

| Methyl 4-methylpicolinate | H₂, PtO₂, EtOH, RT | N-benzyl-cis-4-methylpipecolinate | >95:5 |

| Methyl 5-methylpicolinate | H₂, PtO₂, EtOH, RT | N-benzyl-cis-5-methylpipecolinate | 90:10 |

| Methyl 6-methylpicolinate | H₂, PtO₂, EtOH, RT | N-benzyl-cis-6-methylpipecolinate | >95:5 |

This table is generated based on methodologies described for pyridine hydrogenation to form substituted piperidines. nih.govwhiterose.ac.uk

Another significant modification involves the creation of fused bicyclic systems, which add rigidity and complexity to the molecular framework. These structures can be synthesized through various cyclization strategies. Dearomatizing cyclization of the enolates of nicotinyl-substituted esters and ketones is one such method. beilstein-journals.org This process involves activating the pyridine ring with an acylating agent like methyl chloroformate, followed by an intramolecular nucleophilic attack by a tethered enolate. The resulting bicyclic dihydropyridines can be unstable but are readily hydrogenated to yield stable fused bicyclic piperidines. beilstein-journals.org Stereoselective synthesis of piperidine derivatives fused with oxygen-containing heterocycles has also been achieved through the cyclization of N-Boc protected 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. researchgate.net These strategies provide access to novel scaffolds with defined three-dimensional shapes for medicinal chemistry applications. nih.gov

Incorporating heteroatoms such as oxygen or additional nitrogen atoms into the piperidine ring can profoundly alter the compound's properties, including its hydrogen bonding capacity and polarity. Synthetic routes to such analogs often involve intramolecular cyclization reactions. mdpi.comnih.gov For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can be used for the difunctionalization of a double bond, leading to the simultaneous formation of a nitrogen-containing heterocycle and the introduction of an oxygen substituent. mdpi.comnih.gov

Another approach involves the cyclization of precursors that already contain the desired heteroatoms. Radical-mediated amine cyclization, for instance, can be used to form piperidine rings from linear amino-aldehydes. nih.gov By choosing precursors with appropriately placed heteroatoms in the carbon chain, this method can be adapted to synthesize piperidine scaffolds containing endocyclic oxygen or sulfur atoms.

Modifications to the Oxetan-3-ylidene Unit

The oxetane (B1205548) ring is a valuable motif in modern medicinal chemistry, prized for its ability to act as a polar and metabolically stable surrogate for other chemical groups. beilstein-journals.org Its incorporation can lead to improved aqueous solubility and reduced metabolic degradation. researchgate.net

Modifying the oxetane ring itself provides another avenue for creating diverse analogs. A versatile and widely used starting material for this purpose is oxetan-3-one. beilstein-journals.orgresearchgate.net This ketone is amenable to a variety of transformations, allowing for the introduction of substituents at the 3-position. beilstein-journals.orgchemrxiv.org For example, reactions such as the Strecker synthesis with TMSCN can introduce a cyano group, paving the way for amino acid derivatives. chemrxiv.org Similarly, the Horner-Wadsworth-Emmons (HWE) reaction can convert oxetan-3-one into α,β-unsaturated esters, which can be further functionalized. chemrxiv.org

The oxetane ring is stable under a range of reaction conditions, which facilitates its derivatization. chemrxiv.orgchemrxiv.orgrsc.org However, it can be sensitive to strong acids or high temperatures, which may cause ring-opening. nih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.gov

Table 2: Chemical Tolerance of the Oxetane Ring

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄ | Tolerated; converts alkyl groups to carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Tolerated; reduces carbonyls and esters |

| Acylation | Acyl chlorides, anhydrides | Tolerated; for N- and O-acylation |

| Nucleophilic Substitution | NaN₃, LiBr on mesylates | Tolerated at moderate temperatures |

| C-C Bond Formation | Grignard, Wittig, HWE | Generally well-tolerated |

| Protecting Group Cleavage | TFA (for Boc), H₂/Pd (for Cbz) | Generally tolerated, though strong acid can be an issue |

This table summarizes the general stability of the oxetane core to various common synthetic transformations. chemrxiv.orgchemrxiv.orgrsc.org

Substitutions at the 2- and 4-positions of the oxetane ring are also possible, though synthetically more challenging. These often require de novo construction of the oxetane ring via intramolecular cyclization of a functionalized acyclic precursor, such as a 1,3-diol. acs.org

The exocyclic double bond in this compound introduces the possibility of E/Z isomerism if the substituents on the piperidine ring (at the 2- and 4-positions relative to the double bond) are different. Controlling the stereochemistry of this double bond is a key aspect of synthesis.